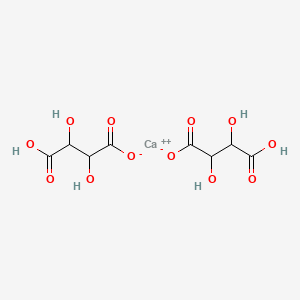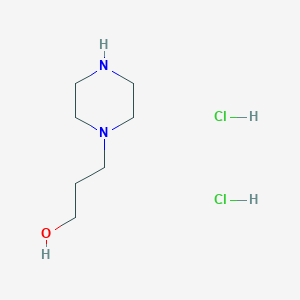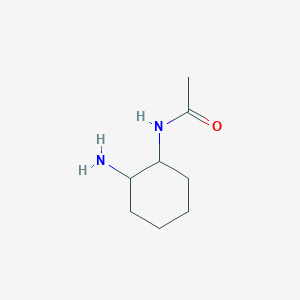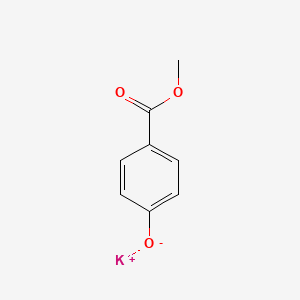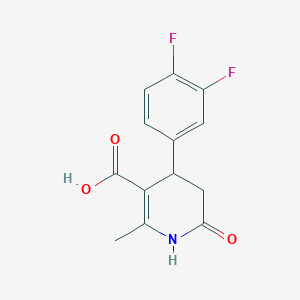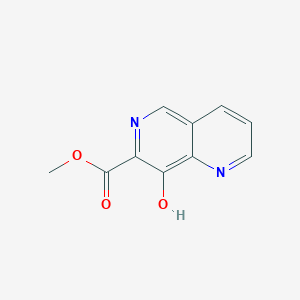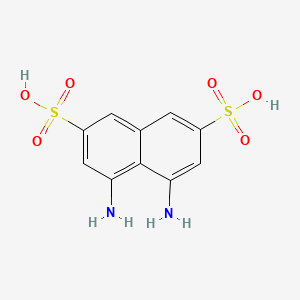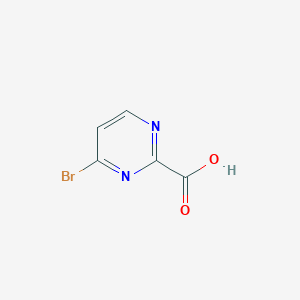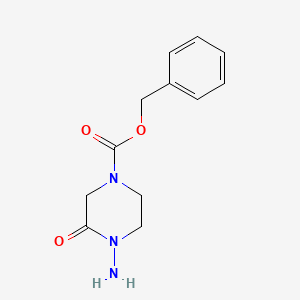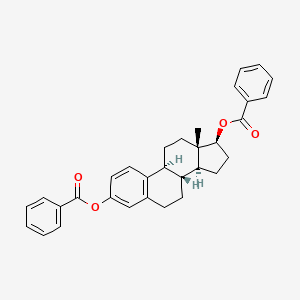
1-(2-Fluoroethyl)-1,4-diazepane
説明
“1-(2-Fluoroethyl)-1,4-diazepane” is likely a derivative of diazepane, which is a seven-membered heterocyclic compound with two nitrogen atoms. The “1-(2-Fluoroethyl)” part suggests that a 2-fluoroethyl group is attached to one of the nitrogen atoms in the diazepane ring .
Molecular Structure Analysis
The molecular structure would consist of a seven-membered ring containing two nitrogen atoms (diazepane) with a 2-fluoroethyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the presence of the 2-fluoroethyl group and the diazepane ring. The fluorine atom is highly electronegative, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors like polarity, molecular size, and the presence of the fluorine atom would influence properties like solubility, boiling/melting points, and reactivity .科学的研究の応用
Regiospecific Synthesis and Structural Studies
A study by Alonso et al. (2020) focused on the regiospecific synthesis and structural analysis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, some containing fluoro-substituents. This research highlighted the preparation of these compounds via the reaction of 2,3-diaminopyridines with ethyl aroylacetates. The structural elucidation, including X-ray crystallography and NMR spectroscopy, provides insight into the conformation and chemical shifts of these compounds, aiding in understanding their chemical behavior and potential applications (Alonso et al., 2020).
Cross-coupling Reactions
Mongin et al. (2002) described the first nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallics, involving fluoroazines and -diazines. This method enables the synthesis of various fluorinated compounds, showcasing the utility of fluoro-substituted diazepanes in forming complex organic structures through cross-coupling reactions (Mongin et al., 2002).
Efflux Pump Inhibition Study
Research by Casalone et al. (2020) explored the role of 1-benzyl-1,4-diazepane as an efflux pump inhibitor (EPI) in Escherichia coli, highlighting its potential biomedical application beyond the scope of traditional drug use. This study provides a foundation for the use of diazepane derivatives in overcoming antibiotic resistance, albeit not directly related to "1-(2-Fluoroethyl)-1,4-diazepane" (Casalone et al., 2020).
Biomimetic Catalysis
An investigation into manganese(III) complexes with bisphenolate ligands, including 1,4-diazepane derivatives, by Sankaralingam and Palaniandavar (2014), delved into their use as catalysts for olefin epoxidation. This study illustrates the significance of 1,4-diazepane derivatives in mimicking enzymatic functions, potentially useful in green chemistry applications (Sankaralingam & Palaniandavar, 2014).
Multicomponent Synthesis
Banfi et al. (2007) developed a concise approach to synthesize diazepane systems through a Ugi multicomponent reaction followed by intramolecular SN2 reaction. This methodology enables the efficient construction of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, demonstrating the versatility of 1,4-diazepanes in synthetic organic chemistry (Banfi et al., 2007).
作用機序
将来の方向性
特性
IUPAC Name |
1-(2-fluoroethyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2/c8-2-6-10-5-1-3-9-4-7-10/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPJUPNIVVBDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624290 | |
| Record name | 1-(2-Fluoroethyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356044-81-0 | |
| Record name | 1-(2-Fluoroethyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


